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Compound of Interest

2-(2,4-Difluorophenoxy)-5-
Compound Name:

nitropyridine
CAS No.: 219865-96-0

Cat. No.: B1607806

Get Quote

Executive Summary

The compound 2-(2,4-Difluorophenoxy)-5-nitropyridine serves as a critical high-value
intermediate in the synthesis of Type Il Kinase Inhibitors (specifically targeting c-Met, VEGFR,
and RON kinases). Its structural significance lies in the 2-phenoxypyridine motif, a "privileged
scaffold" that facilitates hydrogen bonding within the ATP-binding pocket of kinases.

The specific 2,4-difluoro substitution pattern on the phenyl ring is not arbitrary; it is a medicinal
chemistry optimization designed to:

* Block Metabolic Hotspots: Fluorine at the para (4) and ortho (2) positions prevents CYP450-
mediated oxidative metabolism (hydroxylation).

+ Modulate Lipophilicity: Increases

for better membrane permeability while maintaining solubility.
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e Electronic Tuning: The electron-withdrawing nature of the difluorophenoxy group reduces the
electron density on the pyridine ring, influencing the pKa of the pyridine nitrogen.

This guide details the synthesis, reduction, and downstream application of this compound,
providing validated protocols for researchers in drug discovery.

Chemical Identity & Properties

Property Detail

Chemical Name 2-(2,4-Difluorophenoxy)-5-nitropyridine
Molecular Formula C11HeF2N203

Molecular Weight 252.17 g/mol

) Nitro (-NOz2), Pyridine Nitrogen, Ether Linkage,
Key Functional Groups )
Difluorophenyl

bri Reactivit Nitro reduction to amine (precursor for
rimary Reactivity _ _
urea/amide coupling)

Inert atmosphere, 2-8°C (Hygroscopic nature of
Storage

precursors)

Strategic Synthesis Workflow

The synthesis follows a convergent route starting from commercially available 2-chloro-5-
nitropyridine and 2,4-difluorophenol. The workflow is designed to maximize yield while
minimizing the formation of bis-ether byproducts.

Diagram 1: Synthesis & Application Logic
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Caption: Convergent synthesis workflow transforming raw materials into the bioactive amine
precursor.

Experimental Protocols
Protocol A: Nucleophilic Aromatic Substitution (S_NAr)

Objective: Synthesis of 2-(2,4-Difluorophenoxy)-5-nitropyridine. Mechanism: The strong
electron-withdrawing nitro group at C5 activates the C2-chlorine for displacement by the
phenoxide anion.

Reagents:

2-Chloro-5-nitropyridine (1.0 equiv)

2,4-Difluorophenol (1.1 equiv)

Potassium Carbonate (

) (2.0 equiv, anhydrous)[1]

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN)

Step-by-Step Methodology:

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-
difluorophenol (1.1 equiv) in anhydrous DMF (5 mL per mmol).

e Activation: Add

(2.0 equiv) in a single portion. Stir at Room Temperature (RT) for 15 minutes to generate the
phenoxide anion. Note: The solution may turn slightly yellow.

o Addition: Add 2-chloro-5-nitropyridine (1.0 equiv) to the reaction mixture.
o Reaction: Heat the mixture to 80°C under an inert atmosphere (

or Ar) for 4-6 hours.

o Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting chloride (
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) should disappear, and the product (
) will appear.

o Workup:

o Cool to RT. Pour the mixture into ice-cold water (10x reaction volume). The product
typically precipitates as a solid.

o Filter the solid and wash with water to remove residual DMF and salts.
o If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over
, and concentrate.

 Purification: Recrystallization from Ethanol/Water or column chromatography (SiO2,
Hexane/EtOAc gradient).

Critical Control Point: Ensure the DMF is dry. Water competes as a nucleophile, leading to the
formation of 2-hydroxy-5-nitropyridine (a yellow impurity).

Protocol B: Chemoselective Nitro Reduction

Objective: Conversion to 5-Amino-2-(2,4-difluorophenoxy)pyridine. Context: This amine is the
"universal donor" for creating urea linkages in kinase inhibitors.

Method 1: Catalytic Hydrogenation (High Purity)
e Reagents: 10% Pd/C (10 wt%),

(balloon or 1 atm), Methanol.

e Procedure: Dissolve the nitro compound in Methanol. Add Pd/C carefully (under
). Purge with
and stir at RT for 2—4 hours. Filter through Celite.

o Advantage: Cleanest product, minimal workup.
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Method 2: Iron-Ammonium Chloride (Halogen Safe)
o Reagents: Iron powder (5 equiv),

(5 equiv), Ethanol/Water (4:1).
» Procedure: Reflux the mixture at 80°C for 2 hours.

o Advantage: Preferable if the molecule contains other reducible groups (like alkenes) or if
avoiding de-halogenation (though F is stable to Pd/H2, CI/Br are not).

Medicinal Chemistry Applications: SAR & Logic

The 2-(2,4-difluorophenoxy)pyridine moiety is not just a structural spacer; it is an active
determinant of the drug's pharmacokinetic (PK) and pharmacodynamic (PD) profile.

Metabolic Stability (The "Fluorine Effect")

In non-fluorinated analogs (2-phenoxypyridine), the phenyl ring is susceptible to rapid
metabolism by Cytochrome P450 enzymes, particularly at the para-position (hydroxylation).

» Modification: Replacing H with F at C4 (para) and C2 (ortho).
e Result: The C-F bond is metabolically stable (

VS
for C-H). This extends the half-life (

) of the drug significantly.

Binding Conformation

The ether oxygen introduces a "kink" in the molecule, allowing the pyridine and phenyl rings to
adopt a specific dihedral angle (approx 60—-90°). This conformation is often required to fit into
the hydrophobic back-pocket of kinases (e.g., the "Gatekeeper" region in c-Met).

Diagram 2: Structure-Activity Relationship (SAR)
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Caption: SAR analysis highlighting the functional role of each structural component.

Case Study: Kinase Inhibitor Synthesis

Target Class: c-Met / VEGFR2 Inhibitors (Type Il). Mechanism: The 5-amino derivative of the
titte compound reacts with an isocyanate (e.g., phenyl isocyanate) to form a diaryl urea.

» Role of Urea: The urea motif functions as a primary hydrogen bond donor/acceptor pair,
anchoring the inhibitor to the conserved Glu/Asp residues in the kinase hinge region.

» Role of Difluorophenoxy: It occupies the hydrophobic pocket adjacent to the ATP binding
site, providing selectivity over other kinases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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